molecular formula C19H13F2N5O3 B2831260 3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1207026-68-3

3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2831260
CAS RN: 1207026-68-3
M. Wt: 397.342
InChI Key: PRCZPYUSZDBSTQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H13F2N5O3 and its molecular weight is 397.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research efforts have been focused on the synthesis of novel heterocyclic compounds utilizing derivatives similar to the mentioned chemical structure. For instance, the work by Shaaban (2008) discusses the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl moiety, showcasing the utility of certain core structures in generating biologically relevant compounds (Shaaban, 2008). Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, as reported by Quiroga et al. (2007), highlights the versatility of pyrazole and pyrimidine-based systems in the development of new chemical entities with potential biological applications (Quiroga et al., 2007).

Development of New Synthetic Methods

The chemical structure also serves as a platform for the development of new synthetic methodologies. For instance, Yuan et al. (2017) reported on the decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids, demonstrating a method to introduce fluorine atoms into complex molecules, which is a valuable modification in medicinal chemistry (Yuan et al., 2017).

Exploration of Biological Activities

Although the request was to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structures are often evaluated for their biological activities, including their potential as anticancer or antimicrobial agents. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, as discussed by Rahmouni et al. (2016), exemplify the ongoing research into the pharmacological potential of these compounds (Rahmouni et al., 2016).

properties

IUPAC Name

3,4-difluoro-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O3/c1-10-7-17(27)24-19(22-10)26-16(9-14(25-26)15-3-2-6-29-15)23-18(28)11-4-5-12(20)13(21)8-11/h2-9H,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCZPYUSZDBSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135879825

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